molecular formula C11H9F3N2O B2949818 N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide CAS No. 1155982-99-2

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide

Cat. No. B2949818
CAS RN: 1155982-99-2
M. Wt: 242.201
InChI Key: KDOBCAHPOHCIBC-UHFFFAOYSA-N
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Description

“N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide” is a fluorine-containing organic compound . The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .


Synthesis Analysis

N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . A series of chiral fluorospiroindole derivatives were synthesized by this reaction in high yields (70–95%) with excellent diastereo- and enantioselectivities . In 2019, Ye and co-workers reported the use of chiral primary amine C20 as a catalyst to catalyze the remote regioselective asymmetric [3 + 2] cycloaddition reaction between N-2,2,2-trifluoroethyl isatin ketimines 1 and cyclic 2,4-dienones 45 .


Chemical Reactions Analysis

N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years, focusing on the types of reactions and the stereoselectivity of products . For example, they have been used in the remote regioselective asymmetric [3 + 2] cycloaddition reaction .

Scientific Research Applications

Organic Synthesis

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide: is a valuable compound in organic synthesis due to its fluorine content. The introduction of fluorine atoms or fluorine-containing groups into organic molecules is crucial for pharmaceutical and synthetic chemists because it can significantly alter the physical and chemical properties of the compounds .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is often introduced into drug molecules to change their lipophilicity, enhance metabolic stability, and affect biological activities such as absorption and receptor interaction. This modification can lead to improved pharmacokinetic properties .

Pesticide Development

The unique properties of fluorinated compounds make them suitable for use in pesticide development. The trifluoromethyl group, in particular, can be found in various bioactive molecules and lead compound structures, providing activities like protease inhibition and anti-tumor effects .

Functional Materials

Fluorine-containing organic compounds are also used in the development of functional materials. Their special properties can contribute to the creation of materials with unique characteristics that are applicable in various industries .

Asymmetric Synthesis

The compound has been involved in asymmetric synthesis, where the goal is to create chiral molecules with high stereoselectivity. This is important for producing compounds with specific desired activities in pharmaceuticals .

Catalysis

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide: can act as a catalyst in certain chemical reactions, such as the remote regioselective asymmetric [3 + 2] cycloaddition reaction. This showcases its versatility in facilitating various chemical transformations .

Future Directions

Fluorine-containing organic compounds, such as “N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide”, have potential applications in various fields including medicinal chemistry, pesticides, functional materials, and others . They are also extremely widely used in the field of new drug development . Future research may focus on expanding the construction of complex chiral pyrrolidine bispirooxindole skeletons .

properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)6-16-10(17)8-5-15-9-4-2-1-3-7(8)9/h1-5,15H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOBCAHPOHCIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide

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